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Abstract
(+)-N-Methylallosedridine is a piperidine alkaloid of interest within the scientific community,

particularly in the fields of natural product synthesis and pharmacology. This document

provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed

experimental protocol for its enantioselective synthesis. While specific quantitative biological

data for (+)-N-Methylallosedridine is not extensively available in public literature, this guide

also discusses the known biological activities of structurally related piperidine alkaloids to

provide context for its potential pharmacological applications.

Chemical Structure and Properties
(+)-N-Methylallosedridine is a saturated heterocyclic compound featuring a piperidine ring

substituted at the 2-position with a 2-hydroxypropyl group and a methyl group attached to the

nitrogen atom. Its chemical formula is C₉H₁₉NO, and it has a molecular weight of 157.25 g/mol

. The CAS number for this compound is 41447-16-9. The key structural feature of (+)-N-
Methylallosedridine is its specific stereochemistry, designated as the "(+)-allo" isomer. Based
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on synthetic routes aiming for this class of molecules, the absolute configuration is inferred to

be (2R, 2'S).

Table 1: Physicochemical Properties of (+)-N-Methylallosedridine

Property Value Source

Molecular Formula C₉H₁₉NO -

Molecular Weight 157.25 g/mol -

CAS Number 41447-16-9 -

Synonym
(+)-1-(1-methyl-piperidin-2-yl)-

propan-2-ol
-

Inferred Absolute Configuration (2R, 2'S)
Inferred from synthetic

precursors

Enantioselective Synthesis: Experimental Protocol
The enantioselective synthesis of piperidine alkaloids, including (+)-N-Methylallosedridine,

often employs strategic stereocontrolled reactions to establish the desired chiral centers. A key

approach involves the use of chiral catalysts and reagents to direct the formation of the specific

stereoisomer. The following protocol is based on established methodologies for the synthesis of

related compounds, such as the work by Yadav et al. on the enantioselective synthesis of

sedridine and allosedridine analogs.[1][2]

Experimental Workflow for the Synthesis of (+)-N-Methylallosedridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b045818?utm_src=pdf-body
https://www.benchchem.com/product/b045818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35638235/
http://library.ncl.res.in/content/enantioselective-synthesis-sedridine-allosedridine-and-their-n-methyl-analogs-maruoka-keck
https://www.benchchem.com/product/b045818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Maruoka-Keck Allylation

Step 2: Wacker Oxidation

Step 3: CBS Reduction

Step 4: N-Methylation and Cyclization

Commercially Available Aldehyde

Homoallylic Alcohol
(Key Chiral Intermediate)

1. Maruoka-Keck Allylation

Allyltributyltin Chiral Titanium Catalyst

Homoallylic Alcohol

Methyl Ketone

Intermediate

2. Wacker Oxidation

PdCl2, CuCl, O2

Methyl Ketone

Chiral Secondary Alcohol

Intermediate

3. CBS Reduction

Corey-Bakshi-Shibata (CBS) Reagent

Chiral Secondary Alcohol

(+)-N-Methylallosedridine

Intermediate

4. N-Methylation and Cyclization

Reductive Amination with Methylamine

Click to download full resolution via product page

Caption: Synthetic workflow for (+)-N-Methylallosedridine.
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Detailed Methodologies:

Step 1: Maruoka-Keck Allylation: This reaction is employed to stereoselectively form a

homoallylic alcohol from an aldehyde. A suitable starting aldehyde is reacted with

allyltributyltin in the presence of a chiral titanium-based catalyst. The choice of the chiral

ligand associated with the titanium catalyst is critical for establishing the desired

stereochemistry at the newly formed chiral center.

Step 2: Wacker Oxidation: The terminal alkene of the homoallylic alcohol intermediate is then

oxidized to a methyl ketone. This is typically achieved using a palladium(II) catalyst, such as

palladium chloride, with a copper(I) co-catalyst in an oxygen atmosphere.

Step 3: Corey-Bakshi-Shibata (CBS) Reduction: The resulting methyl ketone is

stereoselectively reduced to a secondary alcohol using a chiral oxazaborolidine catalyst,

known as the CBS reagent. The specific enantiomer of the CBS reagent used will determine

the stereochemistry of the resulting hydroxyl group.

Step 4: N-Methylation and Cyclization: The final steps involve the introduction of the N-

methyl group and the formation of the piperidine ring. This can be accomplished through a

reductive amination reaction with methylamine, followed by cyclization to yield the final

product, (+)-N-Methylallosedridine.

Biological Activity
While specific quantitative bioactivity data, such as IC₅₀ or Kᵢ values, for (+)-N-
Methylallosedridine are not readily available in the scientific literature, the broader class of

piperidine alkaloids is known to exhibit a wide range of pharmacological activities. These

activities are often attributed to their ability to interact with various biological targets, including

receptors and enzymes in the central and peripheral nervous systems.

General Biological Activities of Piperidine Alkaloids:

Neurological and CNS Effects: Many piperidine alkaloids are known to have effects on the

central nervous system.

Antimicrobial and Antiviral Properties: Some members of this class have demonstrated

activity against various pathogens.
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Enzyme Inhibition: The piperidine scaffold is a common motif in the design of enzyme

inhibitors.

Further research is required to elucidate the specific biological targets and pharmacological

profile of (+)-N-Methylallosedridine.

Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of

(+)-N-Methylallosedridine in any particular signaling pathways. Given the general neuroactive

properties of many piperidine alkaloids, it is plausible that this compound could interact with

neurotransmitter receptor signaling pathways, such as those involving acetylcholine or

dopamine. However, this remains speculative without direct experimental evidence.

Logical Relationship for Investigating Potential Signaling Pathway Involvement
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(+)-N-Methylallosedridine

High-Throughput Screening
(e.g., Receptor Binding Assays)

Identification of Potential
Biological Targets

Cell-Based Assays
(e.g., Reporter Gene Assays)

Confirmation of Target Engagement
and Pathway Modulation

In Vivo Studies
(Animal Models)

Elucidation of Physiological Effects
and Therapeutic Potential
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Caption: A logical workflow for investigating signaling pathways.

Conclusion
(+)-N-Methylallosedridine is a chiral piperidine alkaloid with a defined, albeit inferred,

stereochemistry. Its enantioselective synthesis can be achieved through established

stereocontrolled methodologies. While its specific biological activities and the signaling

pathways it may modulate are yet to be fully characterized, the broader family of piperidine
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alkaloids displays a wide range of pharmacological properties, suggesting that (+)-N-
Methylallosedridine could be a valuable molecule for further investigation in drug discovery

and development. This guide provides a foundational resource for researchers interested in the

synthesis and potential biological evaluation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b045818?utm_src=pdf-body
https://www.benchchem.com/product/b045818?utm_src=pdf-body
https://www.benchchem.com/product/b045818?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35638235/
https://pubmed.ncbi.nlm.nih.gov/35638235/
http://library.ncl.res.in/content/enantioselective-synthesis-sedridine-allosedridine-and-their-n-methyl-analogs-maruoka-keck
https://www.benchchem.com/product/b045818#what-is-the-chemical-structure-of-n-methylallosedridine
https://www.benchchem.com/product/b045818#what-is-the-chemical-structure-of-n-methylallosedridine
https://www.benchchem.com/product/b045818#what-is-the-chemical-structure-of-n-methylallosedridine
https://www.benchchem.com/product/b045818#what-is-the-chemical-structure-of-n-methylallosedridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b045818?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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